molecular formula C14H18BrN3O2 B1294759 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine CAS No. 941294-55-9

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B1294759
CAS No.: 941294-55-9
M. Wt: 340.22 g/mol
InChI Key: UEJPUDQXIVTBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and an imidazole moiety

Scientific Research Applications

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine has several applications in scientific research:

    Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents.

    Organic synthesis: Used in the construction of complex heterocyclic compounds.

    Material science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 2,2-diethoxyethylamine with glyoxal in the presence of ammonium acetate.

    Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Coupling: The imidazole derivative is then coupled with the brominated pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.

    Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Cross-coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized imidazole derivatives.

    Cross-coupling: Biaryl or heteroaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(1-(2,2-dimethoxyethyl)-1H-imidazol-2-yl)pyridine
  • 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)benzene

Uniqueness

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromo-substituted pyridine ring and an imidazole moiety, which can confer distinct reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJPUDQXIVTBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649983
Record name 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-55-9
Record name 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.